molecular formula C19H17BrN2O2 B14561267 Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate CAS No. 61654-22-6

Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate

Cat. No.: B14561267
CAS No.: 61654-22-6
M. Wt: 385.3 g/mol
InChI Key: PNDQXAIYOAVAHC-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group and two phenyl groups attached to the imidazole ring, along with an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an alpha-halo ketone . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nickel catalysts, bromine, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The bromo and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61654-22-6

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

ethyl 2-(2-bromo-4,5-diphenylimidazol-1-yl)acetate

InChI

InChI=1S/C19H17BrN2O2/c1-2-24-16(23)13-22-18(15-11-7-4-8-12-15)17(21-19(22)20)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3

InChI Key

PNDQXAIYOAVAHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1Br)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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